REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH2:5]([O:12][C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:20]=1[O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:16]O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(OCC)C>[CH2:5]([O:12][C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:20]=1[O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:16][Cl:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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12 g
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)OC=1C=C(CO)C=C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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Heating
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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resulting in a clear solution
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Type
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CUSTOM
|
Details
|
After removal of excess thionyl chloride and solvent
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Type
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CUSTOM
|
Details
|
the residue is recrystallised from isopropanol/hexane
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(CCl)C=C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |